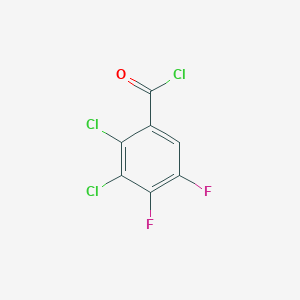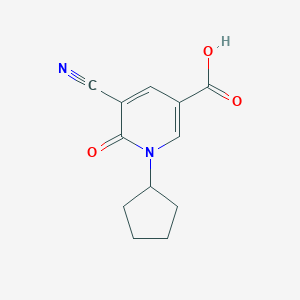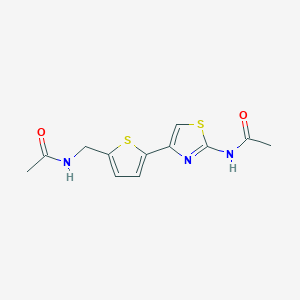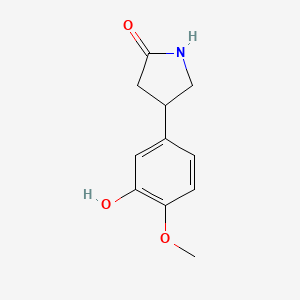![molecular formula C13H14O3 B8639373 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone](/img/structure/B8639373.png)
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is a chemical compound that features an epoxy group and a tetralin backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone typically involves the reaction of tetralin derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while nucleophilic substitution can produce a range of substituted tetralin derivatives .
Applications De Recherche Scientifique
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. These reactions often involve nucleophilic attack on the epoxy group, leading to the formation of new bonds and the generation of diverse chemical structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Bis(2,3-epoxypropoxy)-3,3′5,5′-tetramethyl biphenyl: Another epoxy compound with a similar structure but different functional groups.
Bisphenol A diglycidyl ether: A widely used epoxy resin with similar reactivity but different applications
Uniqueness
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is unique due to its specific combination of an epoxy group and a tetralin backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and industrial processes .
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2 |
Clé InChI |
IINAKVBHQXNCON-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzyloxy)-2,3-difluorophenyl]-5-bromopyrimidine](/img/structure/B8639292.png)




![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B8639330.png)







